molecular formula C21H17ClF3N3O B1401731 4-Chloro-N-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide CAS No. 1311279-66-9

4-Chloro-N-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide

Cat. No. B1401731
CAS RN: 1311279-66-9
M. Wt: 419.8 g/mol
InChI Key: HZERSPJDGQDQOY-UHFFFAOYSA-N
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Description

The compound “4-Chloro-N-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide” is a complex organic molecule. It contains a benzamide group, a pyridine ring, and a trifluoromethyl group. These groups are common in many pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the coupling of these groups with the benzamide. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the benzamide group. The pyridine ring can participate in electrophilic substitution reactions, while the trifluoromethyl group can influence the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pharmaceuticals work by interacting with specific proteins in the body, while agrochemicals might act by disrupting certain biological processes in pests .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals, and optimizing its synthesis and properties .

properties

IUPAC Name

4-chloro-N-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O/c1-28(2)19-12-15(21(23,24)25)11-18(27-19)14-4-3-5-17(10-14)26-20(29)13-6-8-16(22)9-7-13/h3-12H,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZERSPJDGQDQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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